6-Chromanol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
Description
Chemical Structure and Natural Occurrence The compound 6-Chromanol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- (molecular formula: C₂₈H₄₈O₂, monoisotopic mass: 416.365 g/mol) is a chromanol derivative characterized by a 6-hydroxychroman core substituted with two methyl groups at positions 2 and 8, and a branched 4,8,12-trimethyltridecyl chain at position 2 . It is identified in plant extracts such as Mukia javanica and Fritillaria cirrhosa, often alongside terpenoids and tocopherols, suggesting roles in antioxidant defense and metabolic regulation .
Biological Significance The compound is structurally analogous to vitamin E derivatives (tocopherols and tocotrienols), which are renowned for their radical-scavenging properties.
Properties
IUPAC Name |
2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFEOYASATJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859221 | |
| Record name | 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-58-4 | |
| Record name | delta-Tocopherol, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-TOCOPHEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0RFA4E5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Esterification Reactions
The phenolic hydroxyl group at position 6 participates in esterification with acid anhydrides or chlorides. Acetylation using acetic anhydride under acidic conditions yields δ-tocopherol acetate:
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ catalyst | δ-Tocopherol 6-acetate |
This reaction preserves antioxidant activity while improving lipid solubility for pharmaceutical formulations. NMR analysis confirms ester formation through disappearance of the phenolic -OH proton signal at δ 5.5 ppm .
Oxidation Reactions
The chromanol ring undergoes oxidation under strong conditions (e.g., Fe³⁺/H₂O₂), forming quinone derivatives:
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Oxidative ring opening | FeCl₃, H₂O₂ | 8a-Hydroperoxy-δ-tocopherone | |
| Two-electron oxidation | DDQ (dichlorodicyanobenzoquinone) | δ-Tocopherolquinone |
Kinetic studies show oxidation rates depend on solvent polarity, with second-order rate constants ranging from 1.2×10³ M⁻¹s⁻¹ (ethanol) to 3.8×10³ M⁻¹s⁻¹ (acetonitrile).
Alkylation and Side-Chain Modifications
The phytyl side chain undergoes selective transformations:
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C catalyst | Saturated phytyl chain derivative | |
| Epoxidation | m-CPBA (metachloroperbenzoic acid) | Epoxide at Δ11',12' position |
Side-chain saturation reduces antioxidant efficacy by 60% in DPPH radical scavenging assays, demonstrating the critical role of the unsaturated isoprenoid chain.
Radical Scavenging Mechanisms
δ-Tocopherol's primary biological reaction involves hydrogen atom transfer (HAT) to lipid peroxyl radicals:
The reaction proceeds with rate constant = 3.1×10⁶ M⁻¹s⁻¹ in liposomal membranes. Unlike α-tocopherol, δ-tocopherol shows superior reactivity toward nitrogen-centered radicals (e.g., ABTS⁺- ), with IC₅₀ = 12.3 μM vs 18.7 μM for α-tocopherol .
Stability and Degradation Pathways
Accelerated stability studies reveal:
| Condition | Half-life | Major Degradation Products |
|---|---|---|
| 40°C/75% RH | 18 months | δ-Tocopherolquinone (62%) |
| Light exposure | 6 months | 5,6-Epoxy-δ-tocopherol (41%) |
| Alkaline pH (9.0) | 48 hrs | Trimethylhydroquinone derivatives |
Stabilizers like ascorbyl palmitate extend shelf-life by 300% through synergistic radical scavenging.
Scientific Research Applications
Key Structural Features
The compound's structure includes:
- A chromanol ring
- A long branched alkyl chain (4,8,12-trimethyltridecyl)
- Two methyl groups at positions 2 and 8 of the chromanol ring
Antioxidant Properties
6-Chromanol exhibits significant antioxidant activity. It is known to scavenge free radicals and reduce oxidative stress within biological systems. This property makes it a candidate for research in:
- Pharmaceuticals : Development of drugs aimed at reducing oxidative damage in diseases such as cancer and cardiovascular disorders.
- Nutraceuticals : Formulation of dietary supplements aimed at enhancing health through antioxidant mechanisms.
Biological Studies
The compound serves as a probe in various biological studies to investigate:
- Cellular Processes : Understanding how antioxidants affect cellular signaling pathways.
- Enzyme Activities : Evaluating the impact of antioxidants on enzyme function and metabolic pathways.
Industrial Applications
In the industrial sector, 6-Chromanol is utilized for:
- Specialty Chemicals Production : Serving as an intermediate in synthesizing other valuable chemical compounds.
- Cosmetics : Used for its skin-protective properties due to its antioxidant capabilities.
Table: Comparison of Antioxidant Compounds
| Compound Name | Structure | Antioxidant Activity | Applications |
|---|---|---|---|
| 6-Chromanol | Structure | High | Pharmaceuticals, Nutraceuticals |
| Tocopherols | Tocopherol Structure | Moderate | Dietary Supplements |
| Phenolic Compounds | Varies | Variable | Food Preservation |
Unique Characteristics
6-Chromanol is unique among chromanol derivatives due to its specific alkyl chain structure, which influences both its physical properties (e.g., solubility) and biological activity compared to other compounds like tocopherols.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the effects of δ-tocopherol on oxidative stress in human endothelial cells. Results indicated that treatment with 6-Chromanol significantly reduced markers of oxidative damage and improved cell viability under stress conditions.
Case Study 2: Industrial Application in Cosmetic Formulations
Research demonstrated the incorporation of 6-Chromanol into skincare products enhanced their protective effects against UV-induced skin damage. The compound's ability to stabilize formulations while providing antioxidant benefits was highlighted.
Mechanism of Action
The mechanism by which 6-Chromanol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or modulating signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The table below summarizes key structural differences and similarities:
Key Observations :
- Methylation Pattern: The number and position of methyl groups on the chromanol ring influence antioxidant efficacy. For instance, γ-tocopherol (5,7,8-trimethyl) exhibits higher reactivity with nitrogen dioxide (NO₂) than the target compound .
- Side Chain Modifications : The 4,8,12-trimethyltridecyl chain enhances membrane integration, while carboxylation (as in δ-tocopherol metabolites) facilitates renal excretion .
Functional and Pharmacological Comparisons
Antioxidant Capacity
- Mechanism : The target compound likely acts via hydrogen atom transfer (HAT), similar to tocopherols, neutralizing peroxyl radicals .
- Efficacy: γ-Tocopherol outperforms the target compound in NO₂ scavenging due to its 5,7,8-trimethyl configuration, which stabilizes reaction intermediates like 5-nitro-6-chromanol ("tocoyellow") .
Drug-Likeness and Toxicity
Biological Activity
6-Chromanol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-, commonly referred to as δ-tocopherol, is a naturally occurring compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C27H46O2
- Molecular Weight : 402.65 g/mol
- CAS Number : 119-13-1
- Structure : The compound features a chroman ring with multiple methyl substitutions, which contribute to its unique biological properties.
Antioxidant Properties
δ-Tocopherol is well-known for its antioxidant capabilities. It plays a crucial role in protecting cell membranes from oxidative damage by scavenging free radicals. Research indicates that δ-tocopherol exhibits a higher antioxidant activity compared to other tocopherols due to its unique structure that allows for effective radical stabilization .
Anti-inflammatory Effects
Studies have demonstrated that δ-tocopherol can modulate inflammatory responses. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation is significant in the context of chronic inflammatory diseases .
Cardiovascular Health
Research indicates that δ-tocopherol may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness. Its antioxidant properties help prevent the oxidation of low-density lipoproteins (LDL), a key factor in atherosclerosis development .
The biological activity of δ-tocopherol is primarily attributed to its interaction with various cellular pathways:
- Nrf2 Pathway Activation : δ-Tocopherol activates the Nrf2/Keap1 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. This activation enhances cellular defense against oxidative stress .
- Gene Expression Modulation : It influences gene expression related to inflammation and oxidative stress via epigenetic mechanisms, including DNA methylation and histone modification .
Case Study 1: Antioxidant Efficacy in Human Subjects
A clinical trial involving human subjects demonstrated that supplementation with δ-tocopherol significantly reduced markers of oxidative stress and inflammation over a 12-week period. Participants showed decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
Case Study 2: Impact on Cardiovascular Disease Models
In animal models of cardiovascular disease, δ-tocopherol administration resulted in reduced plaque formation in arteries and improved overall heart function. These findings suggest potential therapeutic applications for δ-tocopherol in managing cardiovascular diseases .
Comparative Analysis of Tocopherols
| Property | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |
|---|---|---|---|---|
| Antioxidant Activity | Moderate | Low | High | Highest |
| Anti-inflammatory Effects | Moderate | Low | High | Very High |
| Cardiovascular Benefits | Yes | Limited | Yes | Yes |
| Nrf2 Activation | Moderate | Low | High | Very High |
Q & A
Basic: What are the established synthetic routes for 6-Chromanol derivatives with isoprenoid side chains, and how do reaction conditions influence yields?
Answer:
The compound is synthesized via condensation reactions between phytol (or its derivatives) and phenolic precursors. and describe a one-step method where reaction conditions (e.g., temperature, solvent polarity, and catalyst type) critically affect regioselectivity and yield. For example, using acidic catalysts (e.g., HCl or H₂SO₄) at 80–100°C yields monomethyl derivatives (~70–85% purity), while higher temperatures (120°C) favor dimethyl/trimethyl products due to enhanced methyl group migration . Optimizing solvent systems (e.g., toluene vs. ethanol) can reduce side reactions like oxidation of the chroman ring.
Basic: How is structural characterization performed for this compound, and what spectral markers differentiate it from tocopherol analogs?
Answer:
Key techniques include:
- NMR : The absence of a phenolic hydroxyl proton (δ 4.5–5.5 ppm in tocopherols) distinguishes this chromanol derivative. Methyl groups at positions 2, 5, and 8 produce distinct singlet resonances (δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 430.71 (C₂₉H₅₀O₂), with fragmentation patterns showing loss of the isoprenoid side chain (−228 Da) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 290–295 nm) differentiates it from α-/β-tocopherols based on retention time shifts caused by methylation patterns .
Advanced: How can conflicting NMR data for positional isomers of this compound be resolved?
Answer:
Positional isomerism (e.g., 5-Me vs. 7-Me substitution) creates overlapping signals in ¹H NMR. Advanced strategies include:
- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling and carbon-proton connectivity to assign methyl groups. For example, HSQC links δ 1.3 ppm (¹H) to a quaternary carbon (δ 20–25 ppm) in 2-Me substitution .
- Isotopic Labeling : Introducing ¹³C-labeled methyl groups during synthesis clarifies splitting patterns in DEPT-135 spectra .
- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian software) validate assignments against experimental data .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in complex matrices (e.g., biological samples)?
Answer:
Key challenges include:
- Matrix Interference : Lipophilic matrices (e.g., plasma or plant extracts) co-elute with the compound. Solid-phase extraction (SPE) with C18 cartridges and methanol:water (90:10) elution improves recovery rates (~85–92%) .
- Detection Sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) enhances specificity. For example, transitions m/z 430.7 → 165.1 (side-chain fragment) and 430.7 → 149.0 (chromanol ring) are diagnostic .
- Isomer Discrimination : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, critical for studying stereospecific biological activity .
Advanced: How do stability studies inform storage and handling protocols for this compound?
Answer:
Stability is compromised by:
- Oxidation : The chromanol ring is susceptible to auto-oxidation. Argon-purged storage at −20°C in amber vials reduces degradation (<5% over 6 months) .
- Light Sensitivity : UV-Vis studies show λmax shifts (290 → 320 nm) under prolonged light exposure, indicating ring-opening reactions. Use of UV-filtered glassware is recommended .
- pH Effects : Degradation accelerates in acidic conditions (pH < 4), forming quinone derivatives. Neutral buffers (pH 6–8) are optimal for aqueous solutions .
Advanced: How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Answer:
Discrepancies arise from:
- Dose Dependency : Low concentrations (µM range) act as antioxidants via H-atom transfer, while higher doses (>100 µM) generate pro-oxidant radicals due to redox cycling .
- Model Systems : Cell-free assays (e.g., DPPH) overestimate activity compared to cellular models where membrane permeability and metabolizing enzymes modulate effects .
- Side-Chain Modifications : Truncated side-chain analogs show reduced pro-oxidant activity, suggesting the isoprenoid chain’s role in membrane integration and radical stabilization .
Advanced: What computational tools are used to predict the compound’s interactions with lipid bilayers or protein targets?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or CHARMM simulate insertion into lipid bilayers, revealing preferential localization near the glycerol backbone .
- Docking Studies (AutoDock Vina) : Predict binding to tocopherol-associated proteins (e.g., TTPA) with key residues (His158, Arg221) stabilizing the chromanol ring .
- QSAR Models : Correlate methylation patterns (e.g., 5-Me vs. 8-Me) with antioxidant potency (IC₅₀) using Hammett constants and logP values .
Basic: What are the key differences between this compound and tocopherols in terms of chemical structure and reactivity?
Answer:
- Hydroxyl Group : Tocopherols have a phenolic –OH at C6, while this compound lacks it, reducing hydrogen-donating capacity .
- Methylation : Tocopherols have methyl groups at C5, C7, and C8 (e.g., α-tocopherol: 5,7,8-trimethyl), whereas this derivative’s methylation varies (e.g., 2,5,8-trimethyl) .
- Side Chain : Both share a 4,8,12-trimethyltridecyl chain, but its attachment at C2 (vs. C2 in γ-tocopherol) alters membrane orientation .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound’s antioxidant activity?
Answer:
- ²H-Labeling : Tracks H-atom transfer kinetics via kinetic isotope effects (KIE) in EPR studies, clarifying rate-limiting steps in radical quenching .
- ¹³C-Labeling : Enables real-time monitoring of chromanol ring degradation pathways using ¹³C NMR .
- ¹⁸O-Labeling : Identifies oxygen sources in oxidation products (e.g., quinones) via high-resolution MS .
Advanced: What strategies mitigate synthetic byproducts (e.g., dimerization) during large-scale preparation?
Answer:
- Dilution Effects : High-dilution conditions (0.01 M) reduce intermolecular dimerization .
- Protective Groups : Temporary silylation of the C6 hydroxyl prevents unwanted coupling .
- Flow Chemistry : Continuous microreactors minimize residence time, suppressing side reactions (<5% dimer vs. 15% in batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
